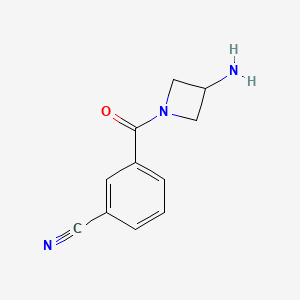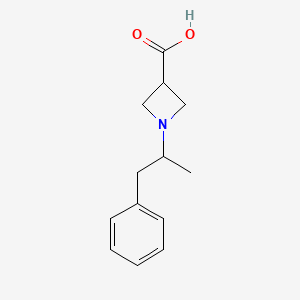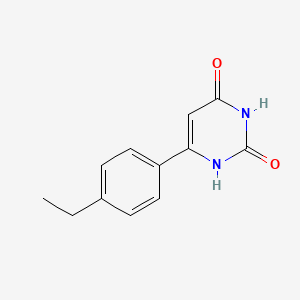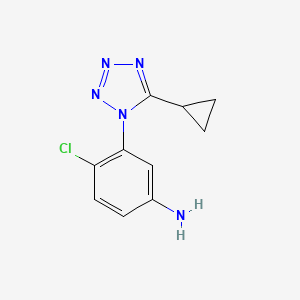
4-chloro-3-(5-cyclopropyl-1H-1,2,3,4-tetrazol-1-yl)aniline
Overview
Description
“4-chloro-3-(5-cyclopropyl-1H-1,2,3,4-tetrazol-1-yl)aniline” is a chemical compound with the molecular formula C10H10ClN5. It has a molecular weight of 235.68 . This compound is in the form of a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10ClN5/c11-8-4-3-7 (12)5-9 (8)16-10 (6-1-2-6)13-14-15-16/h3-6H,1-2,12H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
As mentioned earlier, “4-chloro-3-(5-cyclopropyl-1H-1,2,3,4-tetrazol-1-yl)aniline” is a powder at room temperature .Scientific Research Applications
Synthesis and Structural Analysis
- A study detailed the synthesis and characterization of phenyl tetrazoles, including compounds with chlorophenyl substituents, investigating their thermal decomposition, molecular structure, and theoretical optimizations at the DFT level. The findings contribute to understanding the stability and reactivity of such compounds, relevant for materials science and chemical synthesis (Yılmaz et al., 2015).
Photophysical Properties
- Research on tetradentate bis-cyclometalated platinum complexes, including compounds derived from similar anilines, showcased the design, synthesis, and photophysical properties, highlighting their potential in electroluminescence and OLED applications (Vezzu et al., 2010).
Chemical Reactivity and Applications
- Docking studies and crystal structure analysis of tetrazole derivatives provided insights into their orientation and interaction within biological targets, suggesting applications in drug design and biochemical research (Al-Hourani et al., 2015).
Potential Antimicrobial and Antiviral Agents
- Synthesis, characterization, and theoretical investigation of a triazin-thiazol derivative highlighted its potential as a SARS-CoV-2 agent, demonstrating the relevance of such compounds in the development of new antiviral drugs (Eno et al., 2022).
Material Science and Organic Chemistry
- Another study focused on the environmentally responsive behavior of pseudorotaxanes, illustrating the application of structurally related compounds in creating stimuli-responsive materials (Gong et al., 2011).
Safety And Hazards
properties
IUPAC Name |
4-chloro-3-(5-cyclopropyltetrazol-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN5/c11-8-4-3-7(12)5-9(8)16-10(6-1-2-6)13-14-15-16/h3-6H,1-2,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCVPTGOVNDSGDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=NN2C3=C(C=CC(=C3)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-3-(5-cyclopropyl-1H-1,2,3,4-tetrazol-1-yl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



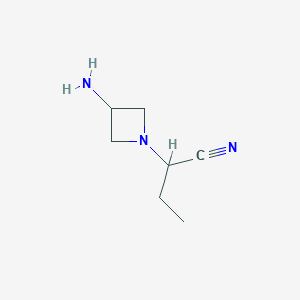
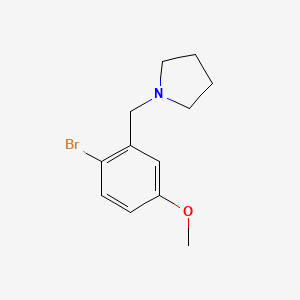
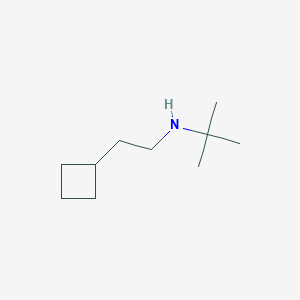
![2-chloro-1-[1-(5-fluoropyridin-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B1487899.png)
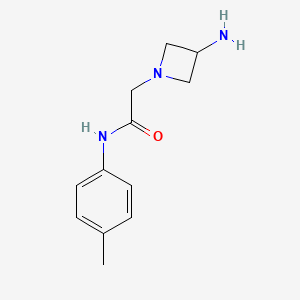
![3-chloro-5-[(4-fluorophenyl)methyl]-4H-1,2,4-triazole](/img/structure/B1487904.png)
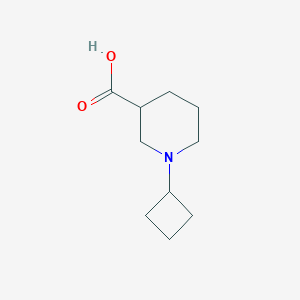
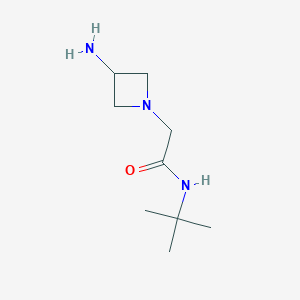
![2-(3-aminoazetidin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B1487910.png)

